molecular formula C9H7BrN2O3 B3046671 Ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate CAS No. 1264193-15-8

Ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate

Cat. No. B3046671
CAS RN: 1264193-15-8
M. Wt: 271.07
InChI Key: DLKODISTHUKHJT-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C9H7BrN2O3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of Ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate consists of a pyridine ring fused with an oxazole ring, with a bromine atom attached at the 6th position . The carboxylate group is attached to the 2nd position of the pyridine ring .


Physical And Chemical Properties Analysis

Ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate is a solid substance . It has a molecular weight of 271.068 Da .

Scientific Research Applications

Synthesis of Heterocyclic Compounds Researchers have developed novel and efficient syntheses of oxazolo[4,5-c]quinoline-4(5H)-ones and thiazolo[4,5-c]quinoline-4(5H)-ones from ethyl 2-chlorooxazole-4-carboxylate and ethyl 2-bromo-5-chlorothiazole-4-carboxylate, respectively. These compounds are of interest for their potential biological activities and applications in creating complex molecular architectures (Hodgetts & Kershaw, 2003).

Chemical Transformations and Derivative Synthesis The synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate demonstrates the compound's versatility in chemical transformations. This process showcases a significant improvement in yield compared to previous methods, highlighting the compound's efficiency in synthesizing complex derivatives with potential applications in chemical research and development (Li, 2015).

Antiviral Research In antiviral research, ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives were synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. This research discovered that nearly half of the tested compounds were highly effective in inhibiting the replication of HBV DNA, showcasing the potential of ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate derivatives in developing new antiviral therapies (Chen et al., 2011).

Development of Novel Heterocycles The compound's utility extends to the synthesis of new heterocycles, such as pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives. These developments demonstrate the compound's role in expanding the toolkit for synthesizing novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science (Davoodnia et al., 2008).

Safety and Hazards

The safety information for 6-bromo-[1,3]oxazolo[4,5-b]pyridine, a similar compound, indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c1-2-14-9(13)8-12-7-6(15-8)3-5(10)4-11-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKODISTHUKHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175618
Record name Oxazolo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate

CAS RN

1264193-15-8
Record name Oxazolo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1264193-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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